Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride
Description
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a trifluoromethyl (CF₃) group at the 4-position and a methylamine hydrochloride moiety.
Properties
Molecular Formula |
C8H13ClF3NO |
|---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c1-12-4-7-2-6(3-7,5-13-7)8(9,10)11;/h12H,2-5H2,1H3;1H |
InChI Key |
KDHWCAZUQYMXCT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC(C1)(CO2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Ring: The oxabicyclohexane ring can be synthesized using a [2+2] cycloaddition reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the oxabicyclohexane ring to a simpler cyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of simpler cyclic structures or methyl derivatives.
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the oxabicyclohexane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Oxabicyclo[2.1.1]hexane Derivatives
*Estimated based on structural analogs.
Key Structural Differences and Implications
Trifluoromethyl vs. Methyl (CF₃ vs. CH₃): The CF₃ group in the target compound significantly increases lipophilicity (logP ~1.5–2.0 estimated) compared to the methyl analog (logP ~0.5–1.0) . This enhances membrane permeability and bioavailability.
Hydrochloride Salt vs. Ester/Carbamate Derivatives:
- The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability, compared to ester derivatives (e.g., acetate in ) or carbamate-protected amines (e.g., tert-butyl carbamate in ).
Bicyclic Rigidity vs. Flexibility: The 2-oxabicyclo[2.1.1]hexane core enforces a rigid conformation, which may enhance binding affinity to biological targets compared to linear or monocyclic amines .
Pharmacological Potential
- CNS Applications: The combination of lipophilicity (CF₃) and structural rigidity makes the target compound suitable for crossing the blood-brain barrier, similar to trifluoromethyl-containing CNS drugs like fluoxetine .
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